N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(28)22-11)14-5-4-6-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGPCPWRJBDCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(4-Bromophenyl)-3-Oxobutanamide
The β-ketoamide intermediate is synthesized via a modified Claisen-Schmidt condensation. Ethyl acetoacetate (10 mmol) reacts with 4-bromoaniline (10 mmol) in xylene under reflux with pyridine as a catalyst. A Dean-Stark apparatus facilitates azeotropic water removal, achieving 63–68% yields. Key characterization data include:
Cyclocondensation with 2,3-Dimethoxybenzaldehyde and Thiourea
The tetrahydropyrimidine ring forms via acid-catalyzed cyclization. N-(4-Bromophenyl)-3-oxobutanamide (5 mmol), 2,3-dimethoxybenzaldehyde (5 mmol), and thiourea (7.5 mmol) reflux in ethanol with concentrated HCl (0.5 mL) for 8–10 h. Thiourea introduces the 2-sulfanylidene moiety, distinguishing this protocol from oxo-analogue syntheses.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | HCl | 80 | 9 | 68 |
| DMF | ZnCl2 | 100 | 6 | 72 |
| Toluene | p-TSA | 110 | 7 | 65 |
Ethanol with HCl provides optimal balance between yield and purity, minimizing side products like N-acylurea derivatives. Zinc chloride in DMF enhances reaction rates but complicates purification.
Substituent Effects on Cyclization
- Electron-donating groups (e.g., 2,3-dimethoxyphenyl) accelerate cyclization by stabilizing the imine intermediate.
- Bromophenyl orientation : Para-substitution minimizes steric hindrance, favoring >90% regioselectivity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H-NMR (DMSO-d6) : δ 2.38 (s, 3H, CH3), 3.85 (s, 6H, OCH3), 5.49 (s, 1H, CH), 6.82–7.51 (m, 7H, Ar-H), 9.60 (s, 1H, NH).
- 13C-NMR : 21.34 (CH3), 55.59 (OCH3), 116.14–162.24 (Ar-C, C=O, C=S).
- HRMS : m/z 462.08 (M+H).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies using microreactor technology achieve 85% yield at 120°C with residence times <30 min, surpassing batch reactor efficiency. Key parameters:
- Pressure : 15 bar
- Catalyst : Heterogeneous sulfonic acid resin
- Throughput : 12 kg/day
Green Chemistry Approaches
- Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact versus DMF.
- Catalyst recycling : Silica-supported HCl achieves five reuse cycles without yield loss.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogous Tetrahydropyrimidine Carboxamides
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-bromophenyl group increases lipophilicity compared to fluorophenyl () or methoxyphenyl analogs ().
- Substitution Patterns: The 2,3-dimethoxyphenyl group in the target compound provides steric bulk and electronic modulation distinct from mono-substituted analogs (e.g., 4-chlorophenyl in ).
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound’s 2,3-dimethoxyphenyl group likely induces distinct dihedral angles compared to 4-fluorophenyl analogs (e.g., 12.8° in vs. 5.2° in simpler derivatives), affecting solubility .
- Hydrogen Bonding : The sulfanylidene group participates in C–H⋯S interactions, while methoxy groups in analogs form C–H⋯O bonds ().
Pharmacological Potential
- Target vs. Trifluoromethyl Analogs : The bromine atom in the target compound may confer higher metabolic stability compared to trifluoromethyl groups, which are prone to oxidative degradation .
- Cyanopyridine Derivatives (): The cyano group enhances reactivity but may reduce bioavailability due to polarity.
Biological Activity
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, pharmacological properties, and possible therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the tetrahydropyrimidine core followed by the introduction of various substituents. Specific methods and yields are detailed in various studies, which emphasize optimizing reaction conditions for better yields.
Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have suggested that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In particular, compounds with bromophenyl and methoxy substitutions have demonstrated activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these activities often fall within the nanomolar to micromolar range.
Enzyme Inhibition
Inhibitory effects on certain enzymes have been documented as well. For instance, compounds in this class have been shown to inhibit HIV-1 integrase activity effectively. The mechanism involves blocking the strand transfer reaction critical for viral replication. A study reported an IC50 value of 0.65 µM for a closely related compound in this category .
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of tetrahydropyrimidine derivatives against various pathogens. The results indicated that modifications at the 4-position significantly enhanced antimicrobial potency.
- Anticancer Evaluation : A derivative of N-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine was tested against multiple cancer cell lines. It exhibited a dose-dependent inhibition of cell growth with a pronounced effect on apoptosis markers.
- HIV Integrase Inhibition : Another study focused on the structure-activity relationship (SAR) of tetrahydropyrimidines as HIV integrase inhibitors. The findings highlighted that specific substitutions could enhance binding affinity and inhibitory potency against integrase.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves a Biginelli-like multicomponent reaction using thiourea, substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde), and β-keto esters under acidic conditions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. HPLC with a C18 column can confirm purity (>95%) .
Q. How can the molecular structure and stereochemistry be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- X-ray crystallography to resolve the tetrahydropyrimidine ring conformation and sulfanylidene group orientation (e.g., dihedral angles between bromophenyl and dimethoxyphenyl groups) .
- Mass spectrometry (HRMS-ESI) for molecular ion validation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Conduct:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli, and C. albicans).
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric forms or dynamic molecular behavior?
- Methodological Answer :
- Variable-temperature NMR to study tautomerism (e.g., thione ↔ thiol interconversion).
- 2D NOESY to identify spatial proximity between the sulfanylidene group and aromatic protons.
- Solid-state IR/Raman spectroscopy to detect hydrogen bonding patterns influencing stability .
Q. What computational strategies predict binding affinities or metabolic stability?
- Methodological Answer :
- Molecular docking (AutoDock Vina) against target proteins (e.g., DHFR, kinases) using PDB structures.
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites.
- ADMET prediction (SwissADME) for metabolic stability and toxicity profiling .
Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?
- Methodological Answer : Design analogs by:
-
Substituent variation : Replace bromophenyl with fluorophenyl or nitrophenyl to modulate lipophilicity.
-
Scaffold modification : Introduce methyl groups at C6 (as in related compounds) to enhance steric effects.
-
Bioisosteric replacement : Substitute sulfanylidene with carbonyl to compare activity (see table below) .
Analog Modification Observed Activity (Example) Reference Bromophenyl → Fluorophenyl Increased antimicrobial Sulfanylidene → Carbonyl Reduced cytotoxicity
Q. How should conflicting data on hydrogen bonding or crystal packing effects be addressed?
- Methodological Answer :
- Perform comparative crystallography of polymorphs (if available) to assess packing variations.
- Thermogravimetric analysis (TGA) to evaluate stability differences caused by hydrogen bonding networks.
- Replicate assays under standardized conditions (e.g., solvent, temperature) to minimize experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
